Cas no 952-92-1 (1-Benzyl-1,4-dihydronicotinamide)

1-Benzyl-1,4-dihydronicotinamide structure
952-92-1 structure
Nombre del producto:1-Benzyl-1,4-dihydronicotinamide
Número CAS:952-92-1
MF:C13H14N2O
Megavatios:214.263062953949
MDL:MFCD00059769
CID:804528
PubChem ID:87564096

1-Benzyl-1,4-dihydronicotinamide Propiedades químicas y físicas

Nombre e identificación

    • 3-Pyridinecarboxamide,1,4-dihydro-1-(phenylmethyl)-
    • 1-Benzyl-1,4-dihydronicotinamide
    • 1-benzyl-4H-pyridine-3-carboxamide
    • 1,4-Dihydro-N-1-benzylnicotinamide
    • 1-benzyl-3-carbamoyl-1,4-dihydropyridine
    • Benzyldihydronicotinamide
    • N-Benzyl-1,4-dihydronicotinamide
    • N-benzyl-1,4-dihydronicotineamide
    • N-Benzyldihydronicotinamide
    • BNAH
    • HSU8JA8RMP
    • 3-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)-
    • 1-benzyl-1,4-dihydropyridine-3-carboxamide
    • 1-Benzyl-3-carbamido-1,4-dihydropyridine
    • CBMicro_010868
    • CMNUYDSETOTBDE-UHFFFAOYSA-N
    • SMSF0003808
    • NSC26899
    • FCH1675977
    • CB14249
    • 1-Benzyl-1,4-dihy
    • 1,4-Dihydro-1-(phenylmethyl)-3-pyridinecarboxamide (ACI)
    • Nicotinamide, 1-benzyl-1,4-dihydro- (6CI, 7CI, 8CI)
    • 1,4-Dihydro-N-benzylnicotinamide
    • 1-Benzyl-1,4-dihydrinicotinamide
    • N-Benzyl-3-carbamoyl-1,4-dihydropyridine
    • NSC 26899
    • BDBM50481404
    • MFCD00059769
    • AS-63545
    • 1-Benzyl-1,4-dihydronicotinamide , 95%
    • 1-Benzyl-1,4-dihydro-nicotinamide
    • B1156
    • SCHEMBL2205423
    • DTXCID20164274
    • BIM-0010813.P001
    • CHEMBL25718
    • A12955
    • 952-92-1
    • CS-0119922
    • 1-benzyl-1,4-dihydro-pyridine-3-carboxamide
    • Nicotinamide, 1-benzyl-1,4-dihydro-
    • 3-Pyridinecarboxamide,4-dihydro-1-(phenylmethyl)-
    • BNAH cpd
    • UNII-HSU8JA8RMP
    • DTXSID90241783
    • SY053616
    • AKOS015839161
    • NSC-26899
    • 1,4-Dihydro-1-(phenylmethyl)-3-pyridinecarboxamide
    • MDL: MFCD00059769
    • Renchi: 1S/C13H14N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2,(H2,14,16)
    • Clave inchi: CMNUYDSETOTBDE-UHFFFAOYSA-N
    • Sonrisas: O=C(C1CC=CN(CC2C=CC=CC=2)C=1)N

Atributos calculados

  • Calidad precisa: 214.11100
  • Masa isotópica única: 214.110613074g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 3
  • Complejidad: 314
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 46.3
  • Carga superficial: 0
  • Xlogp3: 1.4
  • Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.198
  • Punto de fusión: 118.0 to 123.0 deg-C
  • Punto de ebullición: 433.4°Cat760mmHg
  • Punto de inflamación: 215.9°C
  • índice de refracción: 1.623
  • Estabilidad / vida útil: Light Sensitive
  • PSA: 46.33000
  • Logp: 2.41340
  • Disolución: Not determined

1-Benzyl-1,4-dihydronicotinamide Información de Seguridad

  • Condiciones de almacenamiento:0-10°C

1-Benzyl-1,4-dihydronicotinamide Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Benzyl-1,4-dihydronicotinamide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM343995-25g
1-Benzyl-1,4-dihydronicotinamide
952-92-1 95%+
25g
$607 2022-06-09
eNovation Chemicals LLC
D754625-5g
1-Benzyl-1,4-dihydropyridine-3-carboxamide
952-92-1 95%
5g
$120 2024-06-07
Key Organics Ltd
AS-63545-1G
1-benzyl-1,4-dihydropyridine-3-carboxamide
952-92-1 >95%
1g
£110.00 2025-02-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BC287-1g
1-Benzyl-1,4-dihydronicotinamide
952-92-1 95.0%(LC&N)
1g
¥485.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152221-5G
1-Benzyl-1,4-dihydronicotinamide
952-92-1 >95.0%(HPLC)(N)
5g
¥1059.90 2023-09-04
TRC
B275910-250mg
1-Benzyl-1,4-dihydronicotinamide
952-92-1
250mg
$ 138.00 2023-04-18
abcr
AB137308-5 g
1-Benzyl-1,4-dihydronicotinamide, 95%; .
952-92-1 95%
5 g
€166.20 2023-07-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1156-1G
1-Benzyl-1,4-dihydronicotinamide
952-92-1 >95.0%(HPLC)(N)
1g
¥320.00 2024-04-15
Key Organics Ltd
AS-63545-5MG
1-benzyl-1,4-dihydropyridine-3-carboxamide
952-92-1 >95%
5mg
£46.00 2025-02-09
Key Organics Ltd
AS-63545-10MG
1-benzyl-1,4-dihydropyridine-3-carboxamide
952-92-1 >95%
10mg
£63.00 2025-02-09

1-Benzyl-1,4-dihydronicotinamide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Ruthenium(2+), (acetonitrile)(2,2′-bipyridine-κN1,κN1′)(2,2′:6′,2′′-terpyridine-… Solvents: Dimethylformamide ;  60 h
Referencia
Development of an Efficient and Durable Photocatalytic System for Hydride Reduction of an NAD(P)+ Model Compound Using a Ruthenium(II) Complex Based on Mechanistic Studies
Matsubara, Yasuo; Koga, Kichitaro; Kobayashi, Atsuo; Konno, Hideo; Sakamoto, Kazuhiko; et al, Journal of the American Chemical Society, 2010, 132(30), 10547-10552

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  Sodium dithionite Solvents: Water
Referencia
1-Benzyldihydronicotinamide-a model for reduced diphosphopyridine nucleotide
Mauzerall, David; Westheimer, F. H., Journal of the American Chemical Society, 1955, 77, 2261-4

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  Sodium dithionite Solvents: Water ;  2 h, rt
Referencia
Bioorganometallic chemistry: biocatalytic oxidation reactions with biomimetic NAD+/NADH co-factors and [Cp*Rh(bpy)H]+ for selective organic synthesis
Lutz, Jochen; Hollmann, Frank; Ho, The Vinh; Schnyder, Adrian; Fish, Richard H.; et al, Journal of Organometallic Chemistry, 2004, 689(25), 4783-4790

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  3 h, rt
Referencia
Decomposition of lignin models enabled by copper-based photocatalysis under biphasic conditions
Bertin, Cedric; Cruche, Corentin; Chacon-Huete, Franklin; Forgione, Pat; Collins, Shawn K., Green Chemistry, 2022, 24(11), 4414-4419

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  Sodium dithionite Solvents: Water ;  15 min, rt
Referencia
Preparation of oxidizable pyridine derivatives as prodrugs for acetylcholinesterase inhibitors and potent anti-Alzheimer agents
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  rt; 4 h, rt
Referencia
(η5-Pentamethylcyclopentadienyl)iridium Complex Catalyzed Imine Reductions Utilizing the Biomimetic 1,4-NAD(P)H Cofactor and N-Benzyl-1,4-dihydronicotinamide as the Hydride-Transfer Agent
Soetens, Mathieu; Drouet, Fleur; Riant, Olivier, ChemCatChem, 2017, 9(6), 929-933

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  Sodium dithionite Solvents: Water ;  10 min, 45 - 50 °C
Referencia
1,4-Dihydro-1-(phenylmethyl)-3-pyridinecarboxamide
Blass, Benjamin, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-4

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  3 h, rt
Referencia
In situ formation of H2O2 for P450 peroxygenases
Paul, Caroline E.; Churakova, Ekaterina; Maurits, Elmer; Girhard, Marco; Urlacher, Vlada B.; et al, Bioorganic & Medicinal Chemistry, 2014, 22(20), 5692-5696

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Ruthenium(1+), (2,2′-bipyridine-κN1,κN1′)hydro(2,2′:6′,2′′-terpyridine-κN1,κN1′,…
Referencia
Formation of Novel 1:1 Adducts Accompanied by Regioselective Hydride Transfer from Transition-Metal Hydrido Complexes to NAD(P) Models
Kobayashi, Atsuo; Takatori, Ryosuke; Kikuchi, Itsumi; Konno, Hideo; Sakamoto, Kazuhiko; et al, Organometallics, 2001, 20(16), 3361-3363

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  Sodium dithionite Solvents: Water
Referencia
Bioorganometallic Chemistry. 13. Regioselective Reduction of NAD+ Models, 1-Benzylnicotinamide Triflate and β-Nicotinamide Ribose-5'-methyl Phosphate, with in Situ Generated [CpRh(Bpy)H]+: Structure-Activity Relationships, Kinetics, and Mechanistic Aspects in the Formation of the 1,4-NADH Derivatives
Lo, H. Christine; Leiva, Carmen; Buriez, Olivier; Kerr, John B.; Olmstead, Marilyn M.; et al, Inorganic Chemistry, 2001, 40(26), 6705-6716

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  10 min, rt; 3 h, rt
Referencia
Reactions of biologically inspired hydride sources with B(C6F5)3
Wilkins, Lewis C.; Santi, Nicolo; Luk, Louis Y. P.; Melen, Rebecca L., Philosophical Transactions of the Royal Society, 2017, 375(2101),

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: NAD ,  Ruthenium(1+), bis(2,2′-bipyridine-κN1,κN1′)carbonylformyl-, (OC-6-31)-
Referencia
Regiospecific hydride transfer from cis-[Ru(bpy)2(CO)(CHO)]+ to NAD+ model compounds: a model for enzymatic reactions by aldehyde dehydrogenases
Konno, Hideo; Sakamoto, Kazuhiko; Ishitani, Osamu, Angewandte Chemie, 2000, 39(22), 4061-4063

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  Sodium dithionite Solvents: Water ;  20 °C; rt; 4 h, rt
Referencia
Facile Oxidation of Leucomethylene Blue and Dihydroflavins by Artemisinins: Relationship with Flavoenzyme Function and Antimalarial Mechanism of Action
Haynes, Richard K.; Chan, Wing-Chi; Wong, Ho-Ning; Li, Ka-Yan; Wu, Wai-Keung; et al, ChemMedChem, 2010, 5(8), 1282-1299

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  rt; 3 h, rt
Referencia
Mimicking Nature: Synthetic Nicotinamide Cofactors for C=C Bioreduction Using Enoate Reductases
Paul, Caroline E.; Gargiulo, Serena; Opperman, Diederik J.; Lavandera, Ivan; Gotor-Fernandez, Vicente; et al, Organic Letters, 2013, 15(1), 180-183

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  rt; 4 h, rt
Referencia
Catalytic asymmetric addition to cyclic N-acyl-iminium: access to sulfone-bearing contiguous quaternary stereocenters
Bhosale, Viraj A.; Cisarova, Ivana; Kamlar, Martin; Vesely, Jan, Chemical Communications (Cambridge, 2022, 58(71), 9942-9945

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Hydrogen ,  (SP-5-31)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)](pyridine)cobaltate(1-)
Referencia
Selective partial hydrogenation of N-substituted-3-carbamoylpyridinium salts to corresponding dihydropyridines catalyzed by bis(dimethylglyoximato)chloro(pyridine)cobalt
Okamoto, Tadashi; Yamamoto, Shinichi; Oka, Shinzaburo, Journal of Molecular Catalysis, 1987, 39(2), 219-23

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  2 h, rt
Referencia
Transfer hydrogenations catalyzed by streptavidin-hosted secondary amine organocatalysts
Santi, Nicolo; Morrill, Louis C.; Swiderek, Katarzyna; Moliner, Vicent; Luk, Louis Y. P., Chemical Communications (Cambridge, 2021, 57(15), 1919-1922

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  rt; 16 h, rt
Referencia
Evaluation of Organic Hydride Donors as Reagents for the Reduction of Carbon Dioxide and Metal-Bound Formates
Elton, Timothy E. ; Ball, Graham E. ; Bhadbhade, Mohan ; Field, Leslie D. ; Colbran, Stephen B., Organometallics, 2018, 37(21), 3972-3982

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  rt; 3 h, rt
Referencia
Straightforward Regeneration of Reduced Flavin Adenine Dinucleotide Required for Enzymatic Tryptophan Halogenation
Ismail, Mohamed; Schroeder, Lea; Frese, Marcel; Kottke, Tilman ; Hollmann, Frank ; et al, ACS Catalysis, 2019, 9(2), 1389-1395

1-Benzyl-1,4-dihydronicotinamide Raw materials

1-Benzyl-1,4-dihydronicotinamide Preparation Products

1-Benzyl-1,4-dihydronicotinamide Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:952-92-1)1-Benzyl-1,4-dihydronicotinamide
A1207551
Pureza:99%
Cantidad:25g
Precio ($):301.0